molecular formula C7H8N2O3 B3113133 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid CAS No. 1935214-90-6

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B3113133
CAS No.: 1935214-90-6
M. Wt: 168.15 g/mol
InChI Key: DMIQOYOOCGCHMS-UHFFFAOYSA-N
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Description

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6) is a substituted imidazole derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . Structurally, it features:

  • A 1-methyl group at the N1 position of the imidazole ring.
  • An acetyl group (COCH₃) at the C2 position.
  • A carboxylic acid (-COOH) substituent at the C4 position.

This compound is primarily utilized as a pharmaceutical intermediate, indicating its role in synthesizing bioactive molecules or active pharmaceutical ingredients (APIs) . Its acetyl and carboxylic acid groups contribute to its reactivity, enabling participation in condensation, esterification, or coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-1-methylimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)6-8-5(7(11)12)3-9(6)2/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIQOYOOCGCHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features/Applications Evidence Source
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid 1-Me (N1), Acetyl (C2), COOH (C4) C₇H₈N₂O₃ 168.15 1935214-90-6 Pharmaceutical intermediate; acetyl group enhances electrophilicity
2-(3-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid 3-Cl-Ph (C2), 5-Me (C5), COOH (C4) C₁₁H₉ClN₂O₂ 236.66 Not specified Chlorophenyl group increases lipophilicity; potential antimicrobial activity
1-Phenyl-1H-imidazole-4-carboxylic Acid Ph (N1), COOH (C4) C₁₀H₈N₂O₂ 188.18 18075-64-4 Phenyl group at N1 may enhance π-π stacking in drug-receptor interactions
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Cl-Ph (N1), COOH (C4) C₁₀H₇ClN₂O₂ 222.63 445302-22-7 Chlorine substituent improves metabolic stability; API intermediate
4-Methyl-1H-imidazole-2-carboxylic acid hydrate 4-Me (C4), COOH (C2), hydrate C₅H₈N₂O₃ 144.13 1955547-78-0 Hydrate form influences solubility; used in coordination chemistry
Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate Phenethyl (C2), COOMe (C4) C₁₃H₁₄N₂O₂ 230.26 300680-10-8 Ester group enhances membrane permeability; prodrug candidate

Key Differences and Implications

In contrast, the chlorophenyl group in 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid increases steric bulk and lipophilicity, which may improve binding to hydrophobic enzyme pockets . N1-substituted phenyl groups (e.g., in 1-phenyl and 1-(4-chlorophenyl) derivatives) block protonation at the imidazole ring’s N1 position, altering acidity and solubility profiles .

Carboxylic Acid Position and Derivatives :

  • C4-carboxylic acid (target compound) vs. C2-carboxylic acid (4-methyl-1H-imidazole-2-carboxylic acid) alters hydrogen-bonding capabilities and metal-coordination properties. C4 substitution is more common in bioactive molecules due to favorable spatial arrangement .
  • Ester derivatives (e.g., methyl ester in ) are often employed as prodrugs to enhance bioavailability, whereas free carboxylic acids are typical in active metabolites .

Applications in Drug Development :

  • The target compound’s acetyl group may serve as a synthetic handle for further derivatization, such as forming hydrazones or Schiff bases .
  • Chlorine-containing analogs () are frequently explored for antimicrobial or anticancer properties due to halogen-bonding interactions with biological targets .

Biological Activity

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS No. 1935214-90-6) is a heterocyclic organic compound characterized by an imidazole ring with distinct functional groups, including an acetyl group at the 2-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science.

The molecular formula of this compound is C₇H₈N₂O₃, with a molar mass of approximately 168.15 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions and condensation reactions due to the presence of the acetyl and carboxylic acid functional groups.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and receptor binding. This coordination ability enhances its potential as a therapeutic agent.

Biological Activities

Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes, which can be crucial in pharmacological applications. For instance, it has shown promise in inhibiting lipoxygenase (LOX) enzymes involved in inflammatory processes .

Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Antimicrobial Activity : Similar imidazole derivatives have demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit such activities, although specific studies are required for confirmation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibitory Potency on LOX Enzymes : A study evaluated the inhibitory potency of substituted imidazole derivatives on LOX enzymes, revealing that compounds similar to this compound could significantly reduce enzyme activity with IC50 values indicating effective inhibition .
  • Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to biological macromolecules like proteins and nucleic acids, which may enhance its therapeutic potential by modulating biochemical pathways.
  • Cytotoxicity Assessment : While specific cytotoxicity data for this compound is limited, related compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest . Further investigations are necessary to determine the cytotoxic effects of this compound specifically.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-MethylimidazoleC₄H₆N₂Simple imidazole derivative
4-Imidazolecarboxylic AcidC₄H₄N₂O₂Contains a carboxylic acid group but lacks acetyl and methyl groups
2-Methyl-1H-imidazole-4-carboxylic AcidC₇H₈N₂O₂Methyl group at the 2-position but lacks acetyl group

The combination of an acetyl group and a carboxylic acid functional group on the imidazole ring in this compound enhances its biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one under reflux in acetic acid (3–5 hours). This method emphasizes stoichiometric ratios (1.0–1.1 equiv) and acidic conditions to promote cyclization .
  • Route 2 : Optimization via sodium acetate buffering to mitigate side reactions (e.g., hydrolysis) during coupling steps, as seen in analogous imidazole syntheses .
  • Critical Parameters : Temperature control (<110°C) and inert atmospheres (N₂/Ar) are essential to prevent acetyl group degradation. Yield variations (40–75%) correlate with purity of starting materials and reaction time .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodology :

  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities (e.g., desethyl or amide byproducts) using C18 columns and acetonitrile/water gradients .
  • NMR (¹H/¹³C) : Key diagnostic signals include the acetyl proton (δ 2.3–2.5 ppm) and carboxylic carbon (δ 170–175 ppm). Compare with reference spectra from databases like Acta Crystallographica .
  • X-ray Crystallography : Resolves tautomeric ambiguities in the imidazole ring; used in related compounds to confirm substitution patterns .

Q. How should stability and storage conditions be managed to prevent degradation?

  • Methodology :

  • Storage : Store at –20°C under nitrogen to avoid hygroscopic degradation. Avoid aqueous solutions unless buffered (pH 4–6) .
  • Stability Assays : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking. Degradation products include hydrolyzed acetyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid
Reactant of Route 2
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2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

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